Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused benzimidazole-pyrimidine core. Its structure includes a pyridin-3-yl substituent at position 4 and a 3-methoxypropyl group at position 1, with an ethyl ester moiety at position 2. This compound belongs to the tetrahydropyrimido[1,2-a]benzimidazole class, which is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C22H24N4O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 1-(3-methoxypropyl)-2-oxo-4-pyridin-3-yl-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H24N4O4/c1-3-30-21(28)18-19(15-8-6-11-23-14-15)26-17-10-5-4-9-16(17)24-22(26)25(20(18)27)12-7-13-29-2/h4-6,8-11,14,18-19H,3,7,12-13H2,1-2H3 |
InChI Key |
WUBBLBGAYSLYRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCCOC)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyridine ring, and the attachment of the ethyl ester group. The synthetic route typically involves:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyridine Ring: This step involves the cyclization of the intermediate with a pyridine derivative, often using a cyclization agent such as phosphorus oxychloride (POCl3).
Attachment of the Ethyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be introduced using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets such as enzymes and receptors.
Material Science: Its structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- The 3-methoxypropyl group may enhance solubility compared to the benzyl or phenethyl groups in 2d and 1l.
- The pyridin-3-yl substituent (target) vs. 4-nitrophenyl (2d/1l) introduces distinct electronic and steric profiles, influencing reactivity and intermolecular interactions.
Physicochemical Properties
Key Observations :
- Both 2d and 1l exhibit moderate yields (51–55%), suggesting synthetic challenges in their preparation. The target compound’s yield cannot be inferred from the provided evidence.
- Higher melting points for 1l (243–245°C) vs. 2d (215–217°C) may correlate with stronger crystal packing due to the phenethyl group’s bulkiness.
Spectroscopic and Analytical Data
Table 3: Spectroscopic Techniques and Key Findings
Key Observations :
- The absence of spectral data for the target compound limits direct comparisons. However, the consistency between calculated and observed HRMS values for 2d and 1l validates their structural assignments, a methodology likely applicable to the target compound.
Biological Activity
Ethyl 1-(3-methoxypropyl)-2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound belonging to the class of benzimidazole derivatives. Benzimidazole and its derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 366.39 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzimidazole nucleus exhibit significant antibacterial and antifungal activities. For instance:
- Study Findings : A series of benzimidazole derivatives demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 250 µg/mL for different strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 62.5 |
| Compound C | Candida albicans | 250 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been documented. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : Some studies suggest that benzimidazole derivatives induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties:
- Research Evidence : Experimental models have demonstrated that this compound significantly reduces inflammation markers in vitro and in vivo .
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in treating various diseases:
- Case Study on Antibacterial Activity :
- Case Study on Anticancer Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
